molecular formula C53H74N10O14S2 B344500 Octreotide CAS No. 79517-01-4

Octreotide

Cat. No.: B344500
CAS No.: 79517-01-4
M. Wt: 1139.3 g/mol
InChI Key: QWFYIFWTVZFPRY-LODIGNQBSA-N
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Description

Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin. This compound is primarily used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors. It was first synthesized in 1979 by chemist Wilfried Bauer and has since become a crucial therapeutic agent in endocrinology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the 4+2+2 strategy, where the peptide is assembled from smaller fragments. The process includes deblocking, coupling, and cyclization steps. For example, the hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C .

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis due to its scalability and efficiency. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification steps. The final product is obtained through oxidative cyclization to form the disulfide bridge .

Chemical Reactions Analysis

Types of Reactions: Octreotide undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bridges.

    Reduction: Cleavage of disulfide bridges.

    Substitution: Functionalization of the peptide scaffold.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octreotide has a wide range of scientific research applications:

Mechanism of Action

Octreotide exerts its effects by binding to somatostatin receptors, predominantly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The compound mimics the natural hormone somatostatin but is more potent and has a longer half-life. The inhibition of hormone secretion is achieved through the activation of G-protein-coupled receptors, leading to the suppression of adenylate cyclase activity and reduction of cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Uniqueness of Octreotide: this compound is unique due to its high potency, longer half-life, and selective receptor binding profile. It is more effective than natural somatostatin in inhibiting hormone secretion and has better pharmacokinetic properties. Additionally, this compound’s ability to be conjugated with various molecules for targeted drug delivery and imaging makes it a versatile compound in both therapeutic and diagnostic applications .

Properties

Key on ui mechanism of action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.

CAS No.

79517-01-4

Molecular Formula

C53H74N10O14S2

Molecular Weight

1139.3 g/mol

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1

InChI Key

QWFYIFWTVZFPRY-LODIGNQBSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O

melting_point

153-156

Key on ui other cas no.

79517-01-4

physical_description

Liquid

Pictograms

Irritant

Related CAS

83150-76-9 (Parent)

sequence

FCFWKTCT

solubility

1.22e-02 g/L

Synonyms

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

Origin of Product

United States

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